molecular formula C16H14N6O2 B11317253 N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide

N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11317253
M. Wt: 322.32 g/mol
InChI Key: HZMFHDVAWQPBDW-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring two critical substituents: a 4-acetylamino phenyl group and a 3-(1H-tetrazol-1-yl) moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers acidity (pKa ~4.9) due to its ability to lose a proton, enhancing solubility in physiological environments . The acetylamino group at the para position of the phenyl ring may contribute to hydrogen-bonding interactions, influencing target binding and pharmacokinetics.

Properties

Molecular Formula

C16H14N6O2

Molecular Weight

322.32 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14N6O2/c1-11(23)18-13-5-7-14(8-6-13)19-16(24)12-3-2-4-15(9-12)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24)

InChI Key

HZMFHDVAWQPBDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide can be approached through various methods. One common method involves the use of click chemistry, which is known for its efficiency and eco-friendliness. The reaction typically involves the use of azides and alkynes under moderate conditions to form the tetrazole ring . The reaction conditions often include the use of water as a solvent, moderate temperatures, and non-toxic reagents, resulting in good to excellent yields .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves large-scale synthesis using similar click chemistry approaches. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. These methods ensure high purity and yield, making them suitable for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with varying functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and selected analogs:

Compound Name Substituents Molecular Weight logP Key Functional Groups Biological Target/Activity Source
Target Compound 4-acetylamino phenyl, 3-tetrazole Not reported ~2.0* Tetrazole, acetyl Putative HDAC/kinase inhibition N/A
N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide 3-acetylphenyl, 4-tetrazole 307.31 2.02 Tetrazole, acetyl Unknown
CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide) 4-acetylamino phenyl, 2-aminophenyl 283.31 1.78 Acetyl, amine HDAC1/2 inhibition
Nilotinib 4-methylpiperazinyl, trifluoromethyl 584.65 4.50 Pyrimidine, trifluoromethyl DDR1/2 kinase inhibition
Compound 12 () 4-hexyloxy phenyl, hydroxy-phenylpropyl Not reported ~5.5* Alkoxy, hydroxy Unknown
1061652-48-9 () Bicycloheptylethyl, 3-tetrazole Not reported ~3.2* Tetrazole, bicyclic Unknown

*Estimated based on structural analogs.

Key Observations:
  • Tetrazole Position : The target compound’s 3-tetrazole placement contrasts with N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide’s 4-tetrazole , which may alter electronic distribution and binding affinity .
  • Acetylamino vs. Amine: CI-994 replaces the tetrazole with a 2-aminophenyl group, reducing acidity but enabling HDAC inhibition via zinc chelation .
  • Lipophilicity : Nilotinib’s high logP (4.5) reflects its trifluoromethyl and pyrimidine groups, favoring membrane permeability, whereas the target compound’s lower logP (~2.0) suggests better aqueous solubility .
  • Bicyclic vs.

Mechanistic and Functional Comparisons

HDAC Inhibition (CI-994)

CI-994 inhibits HDAC1/2, inducing histone H3 hyperacetylation at low micromolar concentrations (IC₅₀ ~2 µM). Its 2-aminophenyl group is critical for coordinating HDAC’s catalytic zinc ion, a mechanism absent in the target compound due to the tetrazole’s lack of metal-chelating capacity .

Kinase Inhibition (Nilotinib, Imatinib)

Nilotinib and imatinib target DDR1/2 kinases but lack selectivity.

Metabolic Stability

Tetrazoles are metabolically stable compared to triazoles (e.g., ’s triazole derivative), which undergo nucleophilic substitution. This stability could prolong the target compound’s half-life .

Pharmacokinetic Considerations

  • Solubility : The tetrazole’s acidity enhances water solubility at physiological pH, contrasting with hexyloxy-containing analogs (), which exhibit higher logP and lower solubility .
  • Bioavailability: The acetylamino group may improve absorption via passive diffusion compared to CI-994’s polar amine .

Biological Activity

N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has attracted attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzamide core with an acetylamino group and a tetrazole ring. The synthesis typically involves the following steps:

  • Formation of the Benzamide Core : Acylation of aniline derivatives using acetic anhydride.
  • Introduction of the Tetrazole Group : Cycloaddition reactions between azides and nitriles, often using copper(I) iodide as a catalyst.
  • Final Coupling : Combining the acetylamino-substituted benzamide with the tetrazole intermediate under controlled conditions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit various enzymes, including protein kinases and histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival pathways.
  • Anticancer Properties : The compound exhibits significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been shown to induce apoptosis in leukemia cells by reactivating silenced tumor suppressor genes through the inhibition of DNA methyltransferases (DNMTs) .
  • Calcium Channel Modulation : this compound has been reported to modulate calcium channels, which play a vital role in various cellular signaling pathways .

Study 1: Inhibition of DNA Methylation

A study published in 2014 evaluated the biological activity of related compounds with similar structures, focusing on their ability to inhibit DNA methyltransferases (DNMTs). The findings indicated that certain derivatives exhibited potent inhibitory effects against DNMT1, DNMT3A, and DNMT3B, leading to the re-expression of silenced genes in leukemia cells. The most potent compound demonstrated an EC50 value of 0.9 µM against DNMT3A .

Study 2: HDAC Inhibition and Antitumor Activity

Another investigation assessed the impact of compounds similar to this compound on HDACs. The results showed that these compounds exhibited selective inhibition against HDAC1, HDAC2, and HDAC3 with IC50 values ranging from 95.2 nM to 260.7 nM. This inhibition led to significant antiproliferative effects in cancer cell lines, highlighting the potential for developing bifunctional HDAC inhibitors for cancer therapy .

The mechanisms through which this compound exerts its biological activities include:

  • Epigenetic Modulation : By inhibiting DNMTs and HDACs, this compound can alter gene expression profiles in cancer cells, promoting tumor suppressor gene reactivation.
  • Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in treated cancer cells, contributing to its antitumor effects .

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